molecular formula C17H18N2O3S B5774602 N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5774602
M. Wt: 330.4 g/mol
InChI Key: UOGYAVVYWPHNEG-UHFFFAOYSA-N
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Description

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 5-ethyl-2-hydroxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with thiourea to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts, such as the amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used as a corrosion inhibitor in industrial applications, protecting metals from degradation in harsh environments.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In terms of its anti-inflammatory properties, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide can be compared with other thiourea derivatives, such as:

    N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide: Similar structure but with a different position of the methoxy group, which can affect its biological activity.

    N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide: The presence of a fluorine atom can enhance its stability and alter its reactivity.

    N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide: The methyl group can influence the compound’s lipophilicity and its interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-11-8-9-14(20)13(10-11)18-17(23)19-16(21)12-6-4-5-7-15(12)22-2/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGYAVVYWPHNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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